molecular formula C23H19Cl2NO4S B2878134 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-77-0

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2878134
CAS No.: 919757-77-0
M. Wt: 476.37
InChI Key: VBHIMWGIECSEPT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes both chloro and ethylsulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 4-chloro-2-aminobenzophenone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amine.

  • Sulfonylation: : The intermediate is then reacted with 4-(ethylsulfonyl)phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s unique structure could be leveraged in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(propylsulfonyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may exhibit unique properties due to the presence of the ethylsulfonyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO4S/c1-2-31(29,30)17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIMWGIECSEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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